1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound features a piperazine ring substituted with a fluorophenyl group and a nitroindazole moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole typically involves multiple steps:
Formation of the piperazine derivative: The piperazine ring is substituted with a fluorophenyl group through nucleophilic substitution reactions.
Introduction of the indazole moiety: The indazole ring is synthesized separately and then coupled with the piperazine derivative under specific reaction conditions.
Nitration: The final step involves the nitration of the indazole ring to introduce the nitro group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole can be compared with other indazole derivatives and piperazine-containing compounds:
Indazole Derivatives: Compounds like 1-(4-nitrophenyl)-1H-indazole and 1-(4-chlorophenyl)-1H-indazole share similar structural features but differ in their biological activities and chemical properties.
Piperazine Derivatives: Compounds such as 1-(4-fluorophenyl)piperazine and 1-(4-chlorophenyl)piperazine have similar piperazine rings but differ in their substituents and resulting activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C18H18FN5O2 |
---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-nitroindazole |
InChI |
InChI=1S/C18H18FN5O2/c19-15-1-3-16(4-2-15)22-9-7-21(8-10-22)13-23-18-6-5-17(24(25)26)11-14(18)12-20-23/h1-6,11-12H,7-10,13H2 |
InChI-Schlüssel |
CCAKXINZMUZYCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.